2-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(1,2,4-triazol-4-yl)benzamide
Overview
Description
2-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(1,2,4-triazol-4-yl)benzamide is a complex organic compound with a molecular formula of C21H23ClN6O This compound is notable for its unique structure, which includes a triazole ring, a piperazine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Synthesis of the Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an appropriate halogenated aromatic compound.
Coupling of the Benzamide Moiety: The final step involves coupling the triazole and piperazine derivatives with a benzamide precursor under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the piperazine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(1,2,4-triazol-4-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- 4-(4-methylpiperazin-1-yl)-N-(2-chlorophenyl)benzamide
- 5-(1,2,4-triazol-4-yl)-2-chlorobenzamide
Uniqueness
2-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(1,2,4-triazol-4-yl)benzamide is unique due to its combination of a triazole ring, a piperazine ring, and a benzamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
2-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(1,2,4-triazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN6O2/c1-16(2)23(32)29-11-9-28(10-12-29)18-5-3-17(4-6-18)27-22(31)20-13-19(7-8-21(20)24)30-14-25-26-15-30/h3-8,13-16H,9-12H2,1-2H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYIHPVYUHECMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)N4C=NN=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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